molecular formula C8H5BrF3N3 B13458418 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B13458418
M. Wt: 280.04 g/mol
InChI Key: GPNNJZSSXMAZFJ-UHFFFAOYSA-N
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Description

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C7H3BrF3N3. This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-bromo-4-(trifluoromethyl)benzonitrile with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate cyclization and formation of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-5-(trifluoromethyl)pyridin-3-amine
  • 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
  • 6-bromo-5-(trifluoromethyl)nicotinic acid

Uniqueness

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups

Properties

Molecular Formula

C8H5BrF3N3

Molecular Weight

280.04 g/mol

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H5BrF3N3/c9-4-2-6-5(14-7(13)15-6)1-3(4)8(10,11)12/h1-2H,(H3,13,14,15)

InChI Key

GPNNJZSSXMAZFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)N)Br)C(F)(F)F

Origin of Product

United States

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